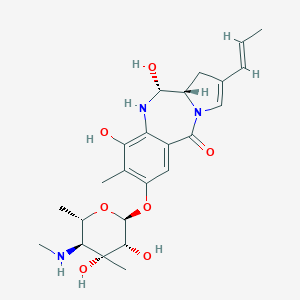
Sibiromycin
Vue d'ensemble
Description
Sibiromycin is an antitumor antibiotic with the molecular formula C24H33N3O7. It is produced by the bacterium Streptosporangium sibiricum . Sibiromycin belongs to the class of natural products known as pyrrolobenzodiazepines .
Synthesis Analysis
The synthesis of Sibiromycin involves a “modular” strategy where the synthesis of the anthranilic and dihydropyrrole moieties is completed before assembly by the nonribosomal peptide synthetase enzymes . The sibiromycin gene cluster, consisting of 26 open reading frames, includes enzymes involved in sibirosamine biosynthesis, as well as regulatory and resistance proteins .Molecular Structure Analysis
The first sibiromycin structure elucidation determined the formula C24H31N3O7 and molecular weight of 473 by elemental analysis and NMR spectroscopy .Chemical Reactions Analysis
The sibiromycin gene cluster reveals a strategy in which the synthesis of the anthranilic and dihydropyrrole moieties is completed before assembly by the nonribosomal peptide synthetase enzymes .Physical And Chemical Properties Analysis
Sibiromycin can be quantified by UV detection from extracted chromatograms using wavelength 230 nm .Applications De Recherche Scientifique
Sibiromycin, produced by the actinomycete Streptosporangium sibiricum, was initially identified for its capacity to inhibit the multiplication of tumor cells, such as reticuloendothelial sarcoma and lymphoadenoma in mice. It also demonstrated antibacterial properties, particularly against Bacillus mycoides (Gause & Dudnik, 1971).
Sibiromycin is part of the pyrrolo[1,4]benzodiazepines (PBDs), known for their sequence-selective DNA alkylating effects and significant antitumor properties. Despite its potential, clinical trials were limited due to cardiotoxic effects in animals, attributed to the C-9 hydroxyl group (Li et al., 2009).
An altered form of sibiromycin, 9-deoxysibiromycin, showed reduced cardiotoxicity and increased antitumor activity in preliminary studies. This modification suggests the potential for further exploration in creating analogs of sibiromycin for cancer treatment (Yonemoto et al., 2012).
Sibiromycin has been observed to selectively inhibit the incorporation of thymidine into the H-strand of mitochondrial DNA during the incubation of isolated rat liver mitochondria, suggesting its impact on mitochondrial DNA replication (Gause & Dolgilevich, 1975).
The chemical structure and characteristics of sibiromycin have been detailed, highlighting its strong antitumor activity and unique molecular composition, including the presence of a new amino sugar, sibirosamine (Brazhnikova et al., 1972).
Sibiromycin biosynthesis involves a modular strategy, synthesizing various moieties before assembly by nonribosomal peptide synthetase enzymes. This insight can guide future attempts to engineer PBD biosynthetic machinery for the production of PBD derivatives (Giessen et al., 2011).
The interaction of sibiromycin with DNA, particularly its binding to chromatin, has been studied, revealing insights into its mechanism of action at the molecular level (Loz'mian, 1978).
Sibiromycin's cardiotoxic effects were observed in dog models, indicating that its therapeutic application may be limited by these side effects (Shepelevtseva, 1975).
Mécanisme D'action
Safety and Hazards
Despite its promising antitumor properties, clinical trials of Sibiromycin were precluded by the cardiotoxicity effect in animals attributed to the presence of the C-9 hydroxyl group . Safety measures include ensuring adequate ventilation and handling in accordance with good industrial hygiene and safety practice .
Orientations Futures
The production of Sibiromycin was confirmed by the analysis of obtained BRB081 extract by HPLC–MS/MS, which showed the presence of the sibiromycin ions themselves, as well as its imine and methoxylated forms . These findings strengthen the importance of uninterrupted research for new producer strains of secondary metabolites with uncommon biological activities .
Propriétés
IUPAC Name |
(6R,6aS)-2-[(2S,3R,4R,5S,6S)-3,4-dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-[(E)-prop-1-enyl]-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O7/c1-6-7-13-8-15-21(30)26-17-14(22(31)27(15)10-13)9-16(11(2)18(17)28)34-23-20(29)24(4,32)19(25-5)12(3)33-23/h6-7,9-10,12,15,19-21,23,25-26,28-30,32H,8H2,1-5H3/b7-6+/t12-,15-,19-,20-,21+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGFPHFDFVNLCG-INYQBOQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CN2C(C1)C(NC3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)C)NC)(C)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CN2[C@@H](C1)[C@H](NC3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@]([C@H]([C@@H](O4)C)NC)(C)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318295 | |
| Record name | Sibiromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sibiromycin | |
CAS RN |
12684-33-2 | |
| Record name | Sibiromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12684-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sibiromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012684332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sibiromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



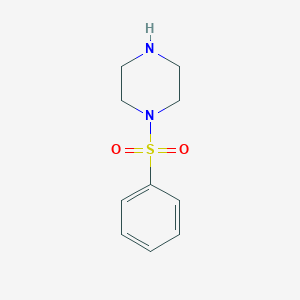
![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)
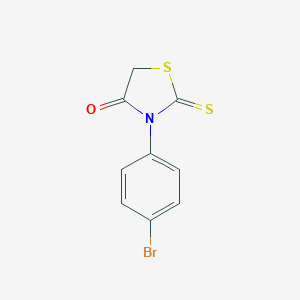
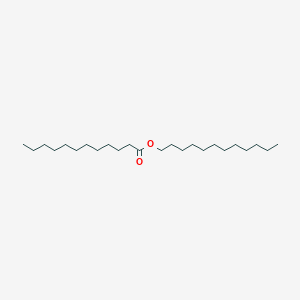
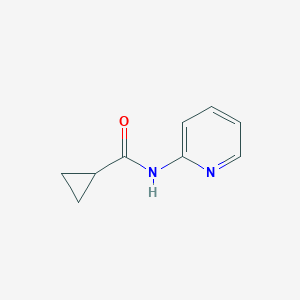
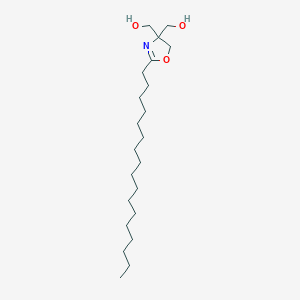
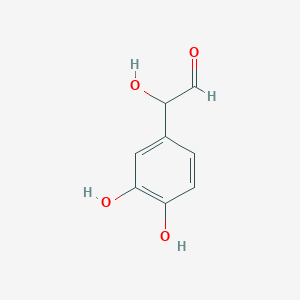
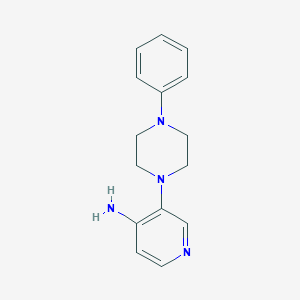

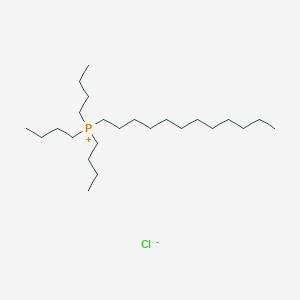
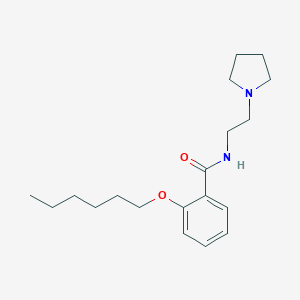
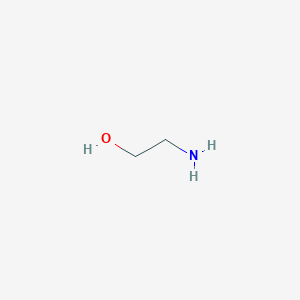
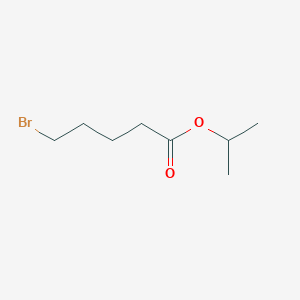
![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)